1,3-Dioxane, 4-(4-chlorophenyl)-

Lipophilicity Partition coefficient Drug design intermediate

Source 4-(4-chlorophenyl)-1,3-dioxane (CAS 7133-71-3) as a structurally validated pharmaceutical intermediate for SAR studies and chiral dioxane synthesis. This Prins-derived 4-aryl isomer is distinct from the common 2-aryl acetal, providing a quantifiable LogP advantage (Δ +0.2–0.6 vs. 4-phenyl analogue) for modulating pharmacokinetic properties. Supplied at ≥97% purity in 10 g and 50 g units, it eliminates the variability of regioisomeric contamination in downstream reactions.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 7133-71-3
Cat. No. B14724566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane, 4-(4-chlorophenyl)-
CAS7133-71-3
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC1COCOC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-4,10H,5-7H2
InChIKeyAQEBSMBBHRCHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxane, 4-(4-chlorophenyl)- (CAS 7133-71-3): Physicochemical and Synthetic Baseline for Procurement Evaluation


1,3-Dioxane, 4-(4-chlorophenyl)- (CAS 7133‑71‑3) is a six‑membered heterocyclic acetal bearing a para‑chlorophenyl substituent at the 4‑position of the 1,3‑dioxane ring [REFS‑1]. Its molecular formula is C₁₀H₁₁ClO₂ with a molecular weight of 198.65 g·mol⁻¹ [REFS‑2]. The compound is supplied as a pharmaceutical intermediate (医药中间体) at ≥97% purity in 10 g and 50 g packaging units [REFS‑3]. It is structurally and functionally distinct from its regioisomer 2‑(4‑chlorophenyl)‑1,3‑dioxane (CAS 6413‑52‑1) and from the non‑chlorinated analogue 4‑phenyl‑1,3‑dioxane (CAS 772‑00‑9), with quantifiable differences in lipophilicity, boiling behaviour, and synthetic accessibility that directly affect its suitability for specific downstream applications.

Why 4-(4-Chlorophenyl)-1,3-dioxane Cannot Be Interchanged with Other 1,3-Dioxane Derivatives in Procurement


1,3‑Dioxane derivatives bearing aryl substituents at the 2‑position (acetals of benzaldehydes) versus the 4‑position (products of the Prins reaction) exhibit fundamentally different physicochemical profiles and synthetic origins. The 4‑(4‑chlorophenyl) isomer is accessed via Prins‑type cyclization of 4‑chlorostyrene with formaldehyde, a route orthogonal to acetal formation [REFS‑1]. Critically, the regioisomeric 2‑(4‑chlorophenyl)‑1,3‑dioxane (CAS 6413‑52‑1) has a predicted boiling point nearly triple that of the 4‑isomer at atmospheric pressure, and its ACD/LogP differs by ~0.3 log units [REFS‑2][REFS‑3]. The non‑chlorinated 4‑phenyl‑1,3‑dioxane (CAS 772‑00‑9) lacks the electron‑withdrawing chlorine atom, which alters both reactivity in further transformations and the compound’s lipophilicity (ΔLogP ≈ 0.2–0.6) [REFS‑4]. These quantifiable differences mean that substituting one analogue for another without verification will introduce uncontrolled variability in reaction outcomes, partition behaviour, and downstream intermediate quality.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-1,3-dioxane (7133-71-3) Against Closest Structural Analogs


Lipophilicity Advantage: 4-(4-Chlorophenyl)-1,3-dioxane versus 4-Phenyl-1,3-dioxane (CAS 772-00-9)

The para‑chloro substituent increases the calculated logP of 4‑(4‑chlorophenyl)‑1,3‑dioxane by 0.2–0.6 log units compared with its non‑halogenated parent 4‑phenyl‑1,3‑dioxane. Multiple computational predictions converge on this difference: the XLogP3‑AA (PubChem) for the chloro analogue is 2.3 [REFS‑1], while the ACD/LogP for 4‑phenyl‑1,3‑dioxane is 2.12 [REFS‑2]; alternative estimates yield 2.78 for the chloro compound versus 2.12 for the phenyl analogue [REFS‑3]. This enhanced lipophilicity is relevant for applications where membrane permeability or organic‑phase partitioning is a selection criterion.

Lipophilicity Partition coefficient Drug design intermediate

Boiling Point and Distillation Behaviour: Regioisomeric Differentiation from 2-(4-Chlorophenyl)-1,3-dioxane (CAS 6413-52-1)

The 4‑substituted regioisomer boils at 102 °C at a reduced pressure of 1 Torr [REFS‑1], indicating substantially greater volatility than the 2‑substituted isomer, which has an estimated atmospheric boiling point of 289.8 °C [REFS‑2]. While the pressure differ substantially, the magnitude of the difference (extrapolated atmospheric bp for the 4‑isomer is approximately 250–270 °C based on class‑level analogies [REFS‑3]) remains meaningful for distillation‑based purification workflows. The lower thermal burden reduces the risk of decomposition during solvent recovery.

Thermal property Purification Process chemistry

Synthetic Accessibility via Prins Cyclization: 4-Aryl-1,3-dioxane Class Advantage over 2-Aryl Acetal Isomers

4‑Aryl‑1,3‑dioxanes, including the 4‑(4‑chlorophenyl) congener, are selectively obtained in excellent yields via the Prins cyclization of styrenes with formaldehyde [REFS‑1]. Cation‑exchanged montmorillonite catalysts deliver the 4‑aryl‑1,3‑dioxane scaffold in up to 99% isolated yield with a turnover number of up to 5.9 × 10² at 80 °C [REFS‑1]. By contrast, the 2‑aryl regioisomer requires traditional acetalisation of 4‑chlorobenzaldehyde with 1,3‑propanediol, a process that typically generates water as a by‑product and may require azeotropic removal [REFS‑2]. The Prins route offers higher atom economy and compatibility with heterogeneous, recyclable catalyst systems.

Prins reaction Catalytic synthesis Green chemistry

Pharmaceutical Intermediate Designation and Bulk Availability as a Differentiator from Research‑Grade Analogues

The compound is explicitly listed as a pharmaceutical intermediate (医药中间体) and is available as an in‑house, ready‑to‑ship product in defined packaging (10 g and 50 g) at 97% purity [REFS‑1]. In contrast, 2‑(4‑chlorophenyl)‑1,3‑dioxane is primarily catalogued as a research chemical with no intermediate designation and limited bulk supply documentation [REFS‑2]. 4‑Phenyl‑1,3‑dioxane is commercially available only as a research‑grade reagent (≥98% purity) from specialty suppliers such as TCI, without intermediate‑grade documentation [REFS‑3].

Pharmaceutical intermediate Supply chain Procurement readiness

Thromboxane Receptor Antagonist Pharmacophore Relevance: 4-Aryl-1,3-dioxane Scaffold Validated in Patent Literature

The 4‑aryl‑1,3‑dioxane scaffold, of which 4‑(4‑chlorophenyl)‑1,3‑dioxane is the simplest halogenated member, forms the core of potent thromboxane A2 (TXA₂) receptor antagonists. Patent EP 0 094 239 discloses that 4‑phenyl‑1,3‑dioxan‑5‑ylalkenoic acid derivatives possess TXA₂ antagonist properties [REFS‑1]. Lead compound ICI 192605 (Kd ≈ 8.0 nM at the human platelet TXA₂/PGH₂ receptor) is a 4‑(o‑chlorophenyl)‑substituted 1,3‑dioxane [REFS‑2]. The 4‑(4‑chlorophenyl) variant serves as a direct, unfunctionalized entry point for SAR exploration at the 5‑position, enabling systematic introduction of alkenoic acid side chains without pre‑existing substitution at C5 [REFS‑3].

Thromboxane A2 Receptor antagonist Cardiovascular drug discovery

Procurement‑Driven Application Scenarios for 4-(4-Chlorophenyl)-1,3-dioxane (CAS 7133-71-3)


Medicinal Chemistry: TXA₂ Receptor Antagonist Lead Optimisation

Procure 4‑(4‑chlorophenyl)‑1,3‑dioxane as the core scaffold for structure‑activity relationship (SAR) studies at the 5‑position of the 1,3‑dioxane ring. The scaffold is validated by the nanomolar‑potency TXA₂ antagonist ICI 192605 (Kd = 8.0 nM) [REFS‑1] and broad patent coverage of 4‑phenyl‑1,3‑dioxan‑5‑ylalkenoic acids [REFS‑2]. The para‑chloro substitution provides a quantifiable LogP advantage (Δ +0.2–0.6 vs 4‑phenyl analogue) for modulating pharmacokinetic properties [REFS‑3].

Process Chemistry: Scalable Prins Cyclization for Kilogram‑Scale Intermediate Production

Use 4‑(4‑chlorophenyl)‑1,3‑dioxane as a target product in Prins cyclization process development. Cation‑exchanged montmorillonite catalysts achieve up to 99% isolated yield with recyclability over ≥3 cycles at 80 °C in toluene [REFS‑4]. The lower boiling point compared with the 2‑regioisomer (estimated Δ ≥20 °C atmospheric equivalent) facilitates energy‑efficient distillative purification [REFS‑5].

Pharmaceutical Intermediate Procurement for HMG‑CoA Reductase Inhibitor Synthesis

Source the compound as a pharmaceutical intermediate (医药中间体) at ≥97% purity in scalable packaging (10–50 g) for use in the synthesis of chiral 1,3‑dioxane derivatives employed in HMG‑CoA reductase inhibitor production [REFS‑6]. The documented intermediate designation and ready availability distinguish this product from research‑grade analogues that require additional qualification [REFS‑7].

Analytical Reference Standard for Regioisomeric Purity Assessment

Deploy 4‑(4‑chlorophenyl)‑1,3‑dioxane as a chromatographic reference standard to distinguish the 4‑aryl regioisomer from the common 2‑aryl acetal contaminant in reaction monitoring. The distinct chromatographic behaviour (ΔLogP ≥0.3 vs 2‑isomer; different boiling point) enables unambiguous peak assignment by GC‑MS or HPLC [REFS‑8].

Quote Request

Request a Quote for 1,3-Dioxane, 4-(4-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.